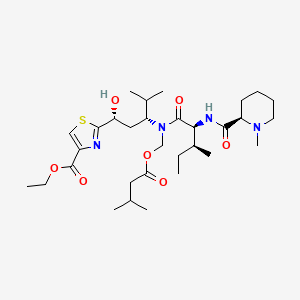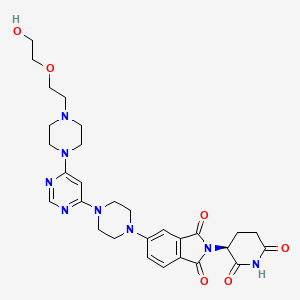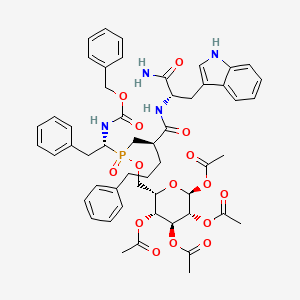
Mmp-11-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mmp-11-IN-1 is a novel compound belonging to the class of phosphinate prodrugs. It is a glycosyl ester derivative of RXP03, designed to improve blood-brain barrier behavior . This compound is primarily investigated for its potential in cancer treatment due to its ability to inhibit matrix metalloproteinase-11 (MMP-11), an enzyme involved in the degradation of the extracellular matrix and associated with cancer progression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mmp-11-IN-1 involves the glycosylation of RXP03, a potent and selective inhibitor of various matrix metalloproteinases. The process begins with the preparation of the glycosyl ester of RXP03. This involves the reaction of RXP03 with a glycosyl donor under specific conditions to form the glycosyl ester . The reaction typically requires a catalyst and is conducted under controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process would also include steps for purification and quality control to ensure the final product meets the required standards for pharmaceutical use .
化学反应分析
Types of Reactions
Mmp-11-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally include controlled temperature, pH, and solvent environment to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of derivatives depending on the substituents introduced .
科学研究应用
Mmp-11-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用机制
Mmp-11-IN-1 exerts its effects by inhibiting the activity of MMP-11. This enzyme is involved in the degradation of the extracellular matrix, a process that is crucial for tissue remodeling and cancer progression. By inhibiting MMP-11, this compound prevents the breakdown of the extracellular matrix, thereby reducing tumor growth and metastasis . The compound achieves this by coordinating with the catalytic zinc ion in the active site of MMP-11, effectively blocking its enzymatic activity .
相似化合物的比较
Mmp-11-IN-1 is unique among similar compounds due to its glycosyl ester structure, which enhances its ability to cross the blood-brain barrier. Similar compounds include:
Marimastat: Another broad-spectrum inhibitor with better selectivity than Batimastat but still not as targeted as this compound.
This compound stands out due to its improved bioavailability and selective inhibition of MMP-11, making it a promising candidate for further research and development .
属性
分子式 |
C53H61N4O15P |
|---|---|
分子量 |
1025.0 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[[(2R)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]oxymethyl]oxan-3-yl] acetate |
InChI |
InChI=1S/C53H61N4O15P/c1-33(58)68-47-45(72-52(71-36(4)61)49(70-35(3)60)48(47)69-34(2)59)31-67-73(65,46(27-38-19-10-6-11-20-38)57-53(64)66-30-39-21-12-7-13-22-39)32-40(24-16-23-37-17-8-5-9-18-37)51(63)56-44(50(54)62)28-41-29-55-43-26-15-14-25-42(41)43/h5-15,17-22,25-26,29,40,44-49,52,55H,16,23-24,27-28,30-32H2,1-4H3,(H2,54,62)(H,56,63)(H,57,64)/t40-,44-,45-,46+,47+,48-,49+,52+,73?/m0/s1 |
InChI 键 |
XBMOTGVEXFYVDI-QFRAFHIPSA-N |
手性 SMILES |
CC(=O)O[C@@H]1[C@@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(C[C@H](CCCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)[C@H](CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6 |
规范 SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(CC(CCCC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)C(CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide](/img/structure/B12374483.png)
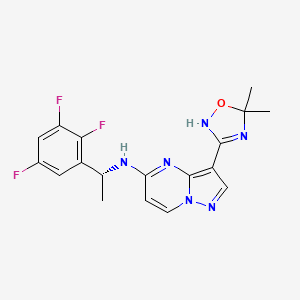
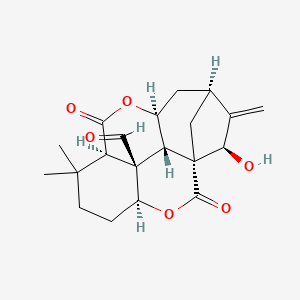

![2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)](/img/structure/B12374500.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea](/img/structure/B12374503.png)
![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)
![(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-[(2R,5S,6R)-5-[(2-hydroxy-3-piperazin-1-ylpropyl)-methylamino]-6-methyloxan-2-yl]oxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B12374510.png)
![2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12374515.png)
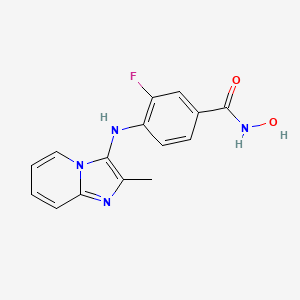
![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol](/img/structure/B12374524.png)

